3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide is a complex organic compound. It contains a 1,3,4-oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . The compound also includes a 3,4,5-trimethoxyphenyl group .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a total of 41 bond(s), including 25 non-H bond(s), 15 multiple bond(s), 6 rotatable bond(s), 3 double bond(s), 12 aromatic bond(s), 2 six-membered ring(s), 1 secondary amide(s) (aromatic), 1 nitro group(s) (aromatic), and 3 ether(s) (aromatic) .Scientific Research Applications
Anticancer Activity
Compounds structurally related to "3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide" have been investigated for their anticancer properties. A study by Ravinaik et al. (2021) explored the design, synthesis, and anticancer evaluation of substituted benzamides, revealing moderate to excellent anticancer activity against various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer) (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antitubercular Activity
Nayak et al. (2016) synthesized and studied the in vitro antitubercular activities of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. The study identified compounds with promising antitubercular activity against Mycobacterium tuberculosis H37Rv, highlighting the potential of these compounds in developing new antitubercular agents (Nayak, Ramprasad, Dalimba, Yogeeswari, & Sriram, 2016).
Antioxidative Potential
Cindrić et al. (2019) discussed the synthesis of benzimidazole/benzothiazole-2-carboxamides with substituents including nitro, amino, or amino protonated moieties and evaluated their antioxidative capacity. The study showed promising antioxidative activity, indicating the potential of these compounds in developing efficient antioxidants (Cindrić, Sović, Mioč, Hok, Boček, Roškarić, Butković, Martin‐Kleiner, Starčević, Vianello, Kralj, & Hranjec, 2019).
Antidiabetic Screening
Lalpara et al. (2021) synthesized N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides and evaluated them for in vitro antidiabetic activity. The study provides insight into the potential of these compounds for antidiabetic drug development (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).
Properties
IUPAC Name |
3-nitro-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O7/c1-26-13-8-11(9-14(27-2)15(13)28-3)17-20-21-18(29-17)19-16(23)10-5-4-6-12(7-10)22(24)25/h4-9H,1-3H3,(H,19,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJTUAKALBFRDIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.